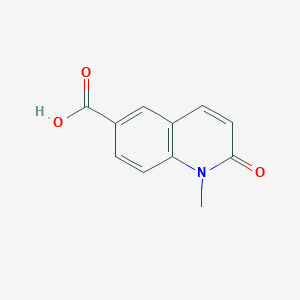

4-Hydroxy-1,3-benzodioxole-5-carbaldehyde

Descripción general

Descripción

4-Hydroxy-1,3-benzodioxole-5-carbaldehyde, also known as Piperonal, is an organic compound commonly found in fragrances and flavors . It is structurally related to other aromatic aldehydes such as benzaldehyde and vanillin . The molecule has a molecular weight of 150.13 .

Synthesis Analysis

Piperonal can be prepared by the oxidative cleavage of isosafrole or by using a multistep sequence from catechol or 1,2-methylenedioxybenzene . Synthesis from the latter chemical is accomplished through a condensation reaction with glyoxylic acid followed by cleaving the resulting α-hydroxy acid with an oxidizing agent . Synthesis from catechol requires an additional step, Williamson ether synthesis using dichloromethane .Molecular Structure Analysis

The 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde molecule contains a total of 19 bonds. There are 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aldehyde (aromatic), 1 aromatic hydroxyl, and 2 ethers (aromatic) .Chemical Reactions Analysis

Like all aldehydes, Piperonal can be reduced to its alcohol (piperonyl alcohol) or oxidized to give its acid (piperonylic acid) . Piperonal can be used in the synthesis of some pharmaceutical drugs including tadalafil, L-DOPA, and atrasentan .Physical And Chemical Properties Analysis

Piperonal appears as colorless crystals . It has a density of 1.337 g/cm³ . The melting point is 37 °C (99 °F; 310 K) and the boiling point is 263 °C (505 °F; 536 K) . It is soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Characterization : The compound has been used in synthesizing various derivatives for structural analysis. For instance, it was involved in the synthesis of ethyl 3-(1,3-benzodioxol-5-yl)acrylate, highlighting its utility in producing complex molecular structures (Zhang et al., 2007).

Crystal Structure Elucidation : It's been pivotal in elucidating crystal structures of various compounds. The compound forms part of the structural backbone in different crystalline materials, aiding in understanding molecular conformations (Asiri, Khan & Tahir, 2011).

Pharmaceutical and Chemical Synthesis

Pharmaceutical Intermediates : In pharmaceutical research, it serves as a precursor or intermediate in synthesizing various bioactive molecules. This role is crucial for developing new drugs and understanding their mechanisms (Hutchinson, Luetjens & Scammells, 1997).

Chemical Synthesis Optimization : It's used in the study of synthetic processes for novel compounds, including herbicides, indicating its role in agricultural chemistry (Chen Huan-you, 2011).

Advanced Material Development

Photoinitiators in Polymerization : The compound has been explored as a photoinitiator in radical polymerization, demonstrating its potential in materials science and polymer chemistry (Kumbaraci, Aydoğan, Talinli & Yagcı, 2012).

Molecular Electronics and Optoelectronics : Its derivatives are studied for their potential in electronic and optoelectronic applications, contributing to the development of novel electronic materials (Cole, Crank & Hai Minh, 1980).

Mecanismo De Acción

Target of Action

4-Hydroxy-1,3-benzodioxole-5-carbaldehyde, also known as Piperonal , is an organic compound that is commonly found in fragrances and flavors The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Like all aldehydes, piperonal can be reduced to its alcohol (piperonyl alcohol) or oxidized to give its acid (piperonylic acid) . It can be used in the synthesis of some pharmaceutical drugs .

Biochemical Pathways

It’s known that piperonal can be prepared by the oxidative cleavage of isosafrole or by using a multistep sequence from catechol or 1,2-methylenedioxybenzene .

Result of Action

One study suggests that compounds with a similar structure exhibited good selectivity between cancer cells and normal cells .

Action Environment

It’s known that piperonal is a solid at room temperature and has a boiling point of 264 °c .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-hydroxy-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-3-5-1-2-6-8(7(5)10)12-4-11-6/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUWHBYHOLXLFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1,3-benzodioxole-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3h-Imidazo[4,5-b]pyridine-3-ethanol](/img/structure/B3118354.png)

![Tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate](/img/structure/B3118381.png)

![[[1,1'-Bi(cyclopentane)]-2-yl]acetic acid](/img/structure/B3118426.png)